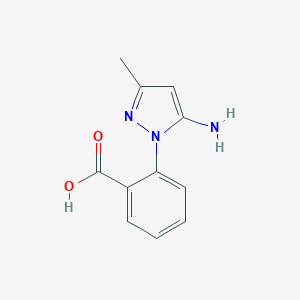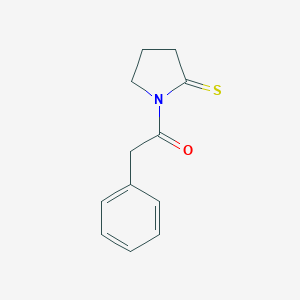
1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde
Übersicht
Beschreibung
1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, also known as MDCA, is a cyclic aldehyde compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. MDCA is a colorless liquid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde is not fully understood, but it is believed to act as a reactive aldehyde that can form covalent adducts with various biomolecules, such as proteins and nucleic acids. This reactivity of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde makes it a potential tool for the modification of biomolecules for various research applications.
Biochemische Und Physiologische Effekte
1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can induce oxidative stress and DNA damage in cells. In vivo studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can induce liver toxicity and neurotoxicity in animals. However, the exact mechanism of these effects is not fully understood and requires further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has several advantages and limitations for lab experiments. One advantage is its reactivity, which makes it a potential tool for the modification of biomolecules for various research applications. However, this reactivity can also be a limitation, as 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can form covalent adducts with unintended biomolecules, leading to non-specific effects. Another limitation is its potential toxicity, which requires appropriate safety measures to be taken during its handling and use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is the development of new synthetic methods for the preparation of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde and its derivatives with improved yield and purity. Additionally, the investigation of the mechanism of action and the biochemical and physiological effects of 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde requires further investigation to fully understand its potential applications in various scientific research fields.
Conclusion:
In conclusion, 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, or 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde, is a cyclic aldehyde compound that has shown potential applications in various scientific research fields. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can be synthesized using a multistep process starting from commercially available starting materials, and its reactivity makes it a potential tool for the modification of biomolecules for various research applications. However, its potential toxicity and non-specific effects require appropriate safety measures to be taken during its handling and use in lab experiments. The investigation of its potential as a drug candidate and the development of new synthetic methods for its preparation are among the future directions for the research on 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has shown potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde can be used as a building block in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde has been used as a precursor for the synthesis of functional materials, such as polymers and nanoparticles.
Eigenschaften
CAS-Nummer |
124572-92-5 |
|---|---|
Produktname |
1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde |
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-7(10-4-5-11-7)8(6-9)2-3-8/h6H,2-5H2,1H3 |
InChI-Schlüssel |
UALIMNAGTUSPFS-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)C2(CC2)C=O |
Kanonische SMILES |
CC1(OCCO1)C2(CC2)C=O |
Synonyme |
Cyclopropanecarboxaldehyde, 1-(2-methyl-1,3-dioxolan-2-yl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)










![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
